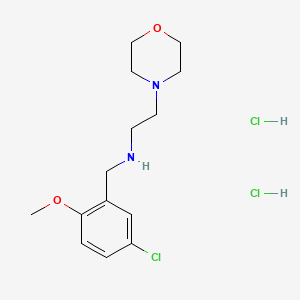
N-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a synthetic compound that belongs to the class of triazole compounds. It has been extensively studied in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of ergosterol in fungi and cholesterol in humans. This compound has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. This compound has also been found to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is its broad-spectrum antifungal and antibacterial activity. It has also been found to have anticancer properties, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the investigation of this compound's potential use as a diagnostic tool for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-chloroaniline with 4H-1,2,4-triazole-3-thiol to form 4-(4H-1,2,4-triazol-3-ylthio)aniline. This intermediate is then reacted with 3-chlorobenzoyl chloride to yield this compound.
Scientific Research Applications
N-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have antifungal, antibacterial, and anticancer properties. This compound has also been studied for its potential use as a diagnostic tool for cancer and infectious diseases.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-4-6-13(7-5-12)19-15(21)11-2-1-3-14(8-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPKOZYNXYEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324500.png)



![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5324559.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5324570.png)
![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)